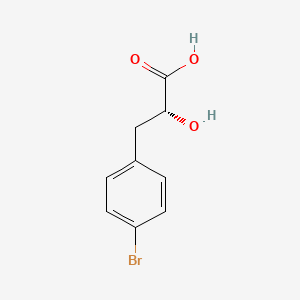

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid

CAS No.: 1141478-88-7

Cat. No.: VC4653132

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1141478-88-7 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.072 |

| IUPAC Name | (2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |

| Standard InChI Key | YVPYVGILADXNJV-MRVPVSSYSA-N |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid features a propanoic acid backbone substituted with a hydroxyl group at the C2 position and a 4-bromophenyl group at the C3 position. The (R)-configuration at the chiral center is critical for its biological and catalytic activity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| IUPAC Name | (2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid | |

| SMILES | C1=CC(=CC=C1CC@@HO)Br | |

| InChIKey | YVPYVGILADXNJV-MRVPVSSYSA-N |

The bromine atom at the para position of the phenyl ring enhances electronic polarization, influencing reactivity in cross-coupling reactions . The hydroxyl and carboxylic acid groups facilitate hydrogen bonding, impacting solubility and crystallization behavior .

Stereochemical Considerations

The enantiomeric purity of (R)-3-(4-bromophenyl)-2-hydroxypropionic acid is crucial for its function. The (S)-enantiomer (CAS 853908-26-6) exhibits distinct physicochemical and biological profiles, underscoring the importance of asymmetric synthesis . Industrial routes often employ chiral catalysts or enzymatic resolution to achieve >99% enantiomeric excess (e.e.) .

Synthesis and Industrial Production

Asymmetric Synthesis Methods

Two primary strategies dominate its synthesis:

-

Enantioselective Hydroboration: Palladium-catalyzed hydroboration of α,β-unsaturated esters yields the (R)-configuration with >90% e.e. .

-

Biocatalytic Reduction: Ketoreductases convert 3-(4-bromophenyl)-2-oxopropionic acid to the (R)-enantiomer in aqueous media, achieving space-time yields of 560 g/L/day .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | e.e. (%) | Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | 78–85 | 95–98 | Scalable, minimal byproducts |

| Enzymatic Reduction | 68–72 | >99.9 | Solvent-free, high enantioselectivity |

Challenges in Manufacturing

-

Byproduct Formation: Bromination of 2-methyl-2-phenylpropanoic acid may yield 3-bromophenyl isomers, necessitating costly purification .

-

Solvent Limitations: Traditional routes use halogenated solvents (e.g., CCl₄), which are environmentally hazardous . Recent advances employ water-based systems to improve sustainability .

Biological and Pharmacological Activity

Enzyme Inhibition and Receptor Interactions

The compound’s hydroxyl and carboxylic acid groups enable interactions with biological targets:

-

Anti-inflammatory Activity: Analogues like methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .

-

Antiviral Potential: Structural similarity to AG7088, a rhinovirus protease inhibitor, suggests utility in antiviral drug design .

Pharmacokinetic Considerations

-

Metabolic Stability: The bromophenyl group resists oxidative metabolism, enhancing half-life compared to fluorophenyl analogues .

-

Bioavailability: Ester prodrugs (e.g., methyl esters) improve membrane permeability, as demonstrated in preclinical studies .

Applications in Pharmaceutical Synthesis

Chiral Building Block

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid serves as an intermediate in:

-

Fexofenadine Analogues: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups in antihistamine synthesis .

-

Protease Inhibitors: The hydroxyl group coordinates to catalytic serine residues in enzyme-active sites .

Catalysis

The compound’s chirality enables its use in:

-

Asymmetric Aldol Reactions: As a chiral auxiliary, it induces diastereoselectivity in carbon-carbon bond formation .

-

Ligand Design: Derivatives coordinate to transition metals (e.g., Ru, Pd) in enantioselective hydrogenation .

Analytical Characterization

Spectroscopic Techniques

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the hydroxyl (δ 5.12 ppm) and aromatic protons (δ 7.32–7.51 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 245.07 [M+H]⁺ .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume